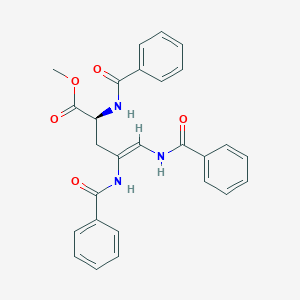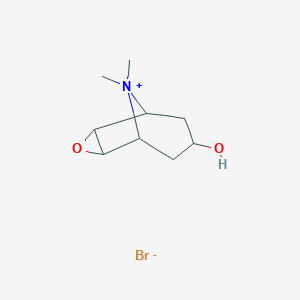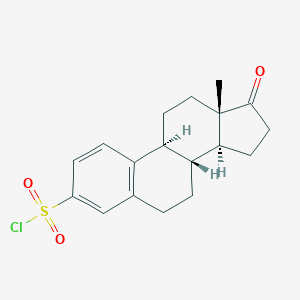
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride, also known as Estra-3-sulfonyl chloride, is a chemical compound that has been widely used in scientific research. It belongs to the family of estrogen sulfonates and is a derivative of estradiol, which is a natural estrogen hormone in humans.
Mecanismo De Acción
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride acts as an estrogen agonist, which means it binds to estrogen receptors in cells and activates them. Estrogen receptors are present in many different tissues and organs in the body, including the breast, uterus, bone, and brain. When activated, estrogen receptors regulate the expression of genes involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to promote the proliferation of breast cancer cells in vitro, suggesting that it may have a role in the development of breast cancer. It has also been shown to stimulate bone formation and inhibit bone resorption, suggesting that it may have a role in the treatment of osteoporosis. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been shown to have neuroprotective effects, suggesting that it may have a role in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in lab experiments is that it is a potent estrogen agonist, which means it can be used at low concentrations to produce a significant biological effect. However, one limitation of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is that it is a synthetic compound, which means it may not accurately reflect the effects of natural estrogen hormones in the body.
Direcciones Futuras
There are many future directions for research involving Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride. One direction is to investigate the role of estrogen in the development of breast cancer and to develop new treatments for breast cancer that target estrogen receptors. Another direction is to investigate the effects of estrogen on the immune system and to develop new treatments for autoimmune diseases. Additionally, there is a need for further research on the neuroprotective effects of estrogen and the potential use of Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in the treatment of neurodegenerative diseases.
Métodos De Síntesis
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is synthesized from estradiol, which is a natural estrogen hormone in humans. The synthesis method involves the reaction of estradiol with chlorosulfonic acid in the presence of a catalyst. The reaction produces Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride as a white crystalline solid.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been widely used in scientific research as a tool to study the effects of estrogen hormones on various physiological processes. It has been used to investigate the role of estrogen in the regulation of gene expression, cell proliferation, and differentiation. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been used to study the effects of estrogen on the cardiovascular system, bone metabolism, and the immune system.
Propiedades
Número CAS |
148259-10-3 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Fórmula molecular |
C18H21ClO3S |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
ASDYGQBNTJDQGH-CBZIJGRNSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Sinónimos |
1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



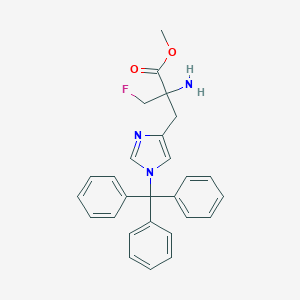
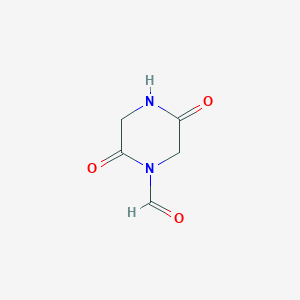
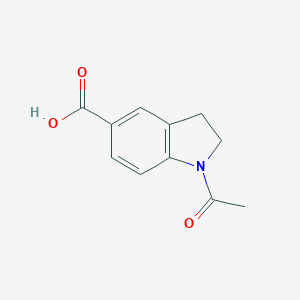
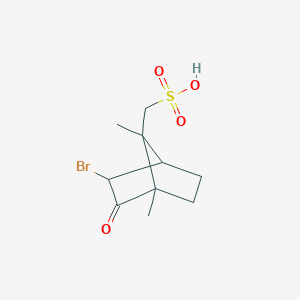
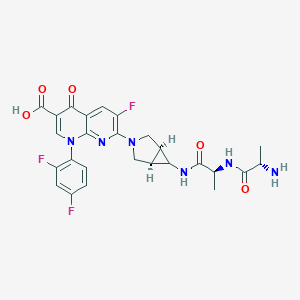
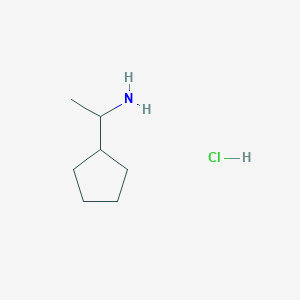
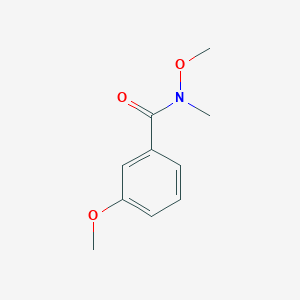
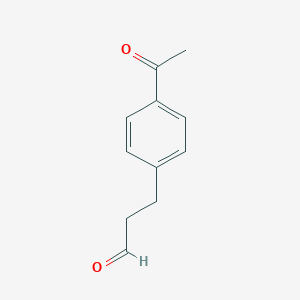
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
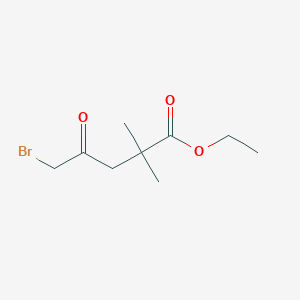
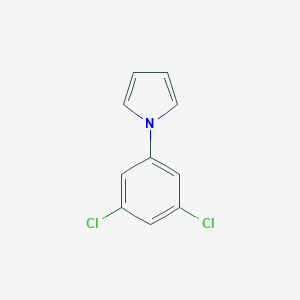
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
